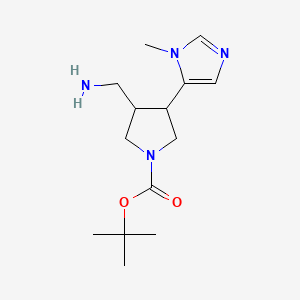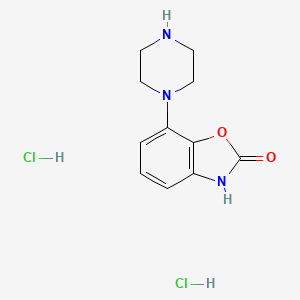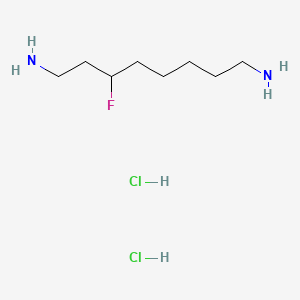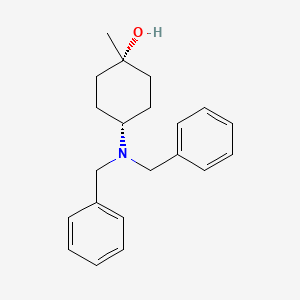![molecular formula C41H64N6O6 B15127208 L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)
L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]- (9CI) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of amide bonds, cyclohexyl group incorporation, and the introduction of phenylalanyl and heptyl groups. Common reagents used in these reactions may include coupling agents like EDCI or DCC, protecting groups for amines and carboxylic acids, and various solvents such as DMF or DCM.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like PCC or KMnO4.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like LiAlH4 or NaBH4.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in DCM, KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in polar aprotic solvents, nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules, in catalysis, or as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules, potential as a drug candidate, or as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Aspartamide derivatives: Compounds with similar core structures but different functional groups.
Cyclohexyl-containing peptides: Molecules featuring cyclohexyl groups and peptide bonds.
Phenylalanyl-based compounds: Molecules incorporating phenylalanyl residues.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C41H64N6O6 |
|---|---|
Molekulargewicht |
737.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-(1-aminocyclohexa-2,4-dien-1-yl)-2-(cyclohexanecarbonylamino)propanoyl]amino]-N-[3-hydroxy-7-methyl-5-(3-methylbutylcarbamoyl)-1-phenyloctan-2-yl]butanediamide |
InChI |
InChI=1S/C41H64N6O6/c1-27(2)18-21-44-37(50)31(22-28(3)4)24-35(48)32(23-29-14-8-5-9-15-29)45-39(52)33(25-36(42)49)46-40(53)34(26-41(43)19-12-7-13-20-41)47-38(51)30-16-10-6-11-17-30/h5,7-9,12-15,19,27-28,30-35,48H,6,10-11,16-18,20-26,43H2,1-4H3,(H2,42,49)(H,44,50)(H,45,52)(H,46,53)(H,47,51)/t31?,32?,33-,34-,35?,41?/m0/s1 |
InChI-Schlüssel |
WPMLWSSGXRAAGY-XEZVPTFPSA-N |
Isomerische SMILES |
CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O |
Kanonische SMILES |
CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)

![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)

![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)


